Lazuvapagon's Non-Peptidic Chemical Structure as a Differentiator from Peptide-Based V2R Agonists
Lazuvapagon is a non-peptidic small molecule (C27H32N4O3, MW 460.57) [1], whereas the clinically established V2R agonist desmopressin is a peptide analog (MW 1069.2). This fundamental difference in chemical class is associated with distinct pharmacological properties. Non-peptidic agonists like OPC-51803 have demonstrated oral bioavailability and functional selectivity for the Gs-cAMP pathway without recruiting β-arrestin1/2 [2]. While direct comparative data for Lazuvapagon versus desmopressin is not publicly available, its non-peptidic nature is a key differentiating factor relevant for research and development.
| Evidence Dimension | Chemical class and molecular properties |
|---|---|
| Target Compound Data | Non-peptidic small molecule; C27H32N4O3; MW 460.57 |
| Comparator Or Baseline | Desmopressin: Peptide analog; C46H64N14O12S2; MW 1069.2 |
| Quantified Difference | Chemical class difference; non-peptidic vs. peptidic |
| Conditions | Structural and chemical analysis |
Why This Matters
This structural difference can impact oral bioavailability, selectivity, and functional signaling bias, which are critical considerations for selecting the appropriate tool compound for in vivo studies or for developing new therapeutic candidates.
- [1] PubChem. Lazuvapagon. Compound ID 145996647. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/145996647 View Source
- [2] Kuramoto, R., Kise, R., Kanno, M., Kawakami, K., Ikuta, T., Makita, N., & Inoue, A. (2024). Therapeutic potentials of nonpeptidic V2R agonists for partial cNDI-causing V2R mutants. Tohoku Journal of Experimental Medicine. View Source
